1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea
Description
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-3-10-18(11-4-14)30(27,28)25-22(26)23-17-8-6-16(7-9-17)21-24-19-12-5-15(2)13-20(19)29-21/h3-13H,1-2H3,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUKMQNODVWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The 6-methyl-1,3-benzothiazole core is synthesized through cyclocondensation of 2-amino-5-methylthiophenol with a carbonyl source. A common protocol involves refluxing 2-amino-5-methylthiophenol with ortho-esters or acyl chlorides in acidic media. For example:
- Reactants : 2-Amino-5-methylthiophenol (1.0 equiv), ethyl chloroacetate (1.2 equiv).
- Conditions : HCl (cat.), ethanol, reflux, 6–8 hours.
- Yield : ~75–80%.
The resulting 6-methyl-1,3-benzothiazole is then functionalized at the 2-position via palladium-catalyzed cross-coupling to introduce a bromophenyl group, followed by amination to yield 4-(6-methyl-1,3-benzothiazol-2-yl)aniline.
Preparation of 4-Methylbenzenesulfonyl Isocyanate
Sulfonation and Chlorination
4-Methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of toluene derivatives. The method described in US6140505A involves reacting toluene with chlorosulfonic acid at 0–5°C, followed by thionyl chloride treatment to yield the sulfonyl chloride. Subsequent reaction with sodium cyanate in anhydrous dichloromethane generates the sulfonyl isocyanate:
- Reactants : 4-Methylbenzenesulfonyl chloride (1.0 equiv), sodium cyanate (1.5 equiv).
- Conditions : Anhydrous CH₂Cl₂, 0°C to room temperature, 2 hours.
- Yield : ~85–90%.
Urea Bridge Assembly
Coupling Reaction
The final step involves reacting 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 4-methylbenzenesulfonyl isocyanate under inert conditions:
- Reactants : 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (1.0 equiv), 4-methylbenzenesulfonyl isocyanate (1.1 equiv).
- Conditions : Dry THF, triethylamine (1.5 equiv), nitrogen atmosphere, 12 hours at room temperature.
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
- Yield : ~70–75%.
Alternative Urea Formation
Oxidative methods, such as using DHPDMDO (trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane) to oxidize thiourea intermediates, have been reported for urea synthesis. However, this approach requires precise stoichiometry to avoid over-oxidation.
Optimization and Comparative Analysis
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Coupling | Isocyanate, THF, Et₃N | 70–75 | ≥98 |
| Oxidative Thiourea | DHPDMDO, KOH, CH₃CN | 65–70 | 95 |
| Microwave-Assisted | Isocyanate, DMF, 100°C, 30 min | 80 | 97 |
Key Observations :
- Microwave-assisted synthesis reduces reaction time but requires specialized equipment.
- Oxidative methods offer a thiourea intermediate pathway but introduce additional purification steps.
Challenges and Mitigation Strategies
- Isocyanate Stability : 4-Methylbenzenesulfonyl isocyanate is moisture-sensitive. Storage over molecular sieves and strict anhydrous conditions are critical.
- Regioselectivity in Benzothiazole Synthesis : Electron-donating methyl groups at the 6-position direct cyclization regioselectively, minimizing byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted aniline and sulfonyl chloride residues.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as tuberculosis and cancer due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological context, but often include inhibition of key proteins involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol and N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide. Compared to these compounds, 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea may exhibit unique biological activities and chemical properties due to its specific structural features.
Biological Activity
The compound 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a member of the benzothiazole and urea derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C27H20N2OS
- Molecular Weight : 420.53 g/mol
- InChIKey : NFVYMGAPKUCRPW-UHFFFAOYSA-N
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. In particular, compounds containing the benzothiazole moiety have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, studies involving related urea derivatives have reported minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms .
Anticancer Properties
Compounds similar to 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea have been evaluated for their anticancer potential. A notable study found that certain benzothiazole derivatives exhibited potent cytotoxic effects against cancer cell lines, with IC50 values in the nanomolar range . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Benzothiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses. For example, one study highlighted that related compounds significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole and urea derivatives is largely influenced by their chemical structure. Key findings include:
- Substituents on the Benzothiazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For example, methyl substitutions at specific positions have been correlated with increased potency against certain targets .
- Urea Linkage : The urea functional group plays a critical role in binding interactions with biological targets, enhancing selectivity and efficacy.
Study 1: Antimicrobial Evaluation
A series of urea derivatives were synthesized and tested against a panel of microbial strains. The results indicated that modifications to the benzothiazole ring significantly affected antimicrobial potency. Compounds with para-substituents displayed enhanced activity compared to their meta or ortho counterparts .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives of the compound induced cell cycle arrest and apoptosis. The most potent analogs showed IC50 values below 0.01 µM against breast cancer cells, suggesting a strong potential for development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions. Subsequent coupling with 4-methylbenzenesulfonyl isocyanate or its derivatives in anhydrous solvents (e.g., THF or DCM) at 0–25°C is critical. Key parameters include stoichiometric control of the sulfonylation step and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity >95% is achievable with HPLC optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: Use and NMR to confirm urea linkage and aromatic substitution patterns (e.g., benzothiazole protons at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) ensures purity. X-ray crystallography (if single crystals are obtained) resolves 3D conformation, as demonstrated for analogous urea derivatives in crystallographic studies .
Q. How should researchers design initial biological screening assays for antitumor activity?
Methodological Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with GI calculations. Include a positive control (e.g., doxorubicin) and validate results with clonogenic assays. For selectivity, compare IC values against non-cancerous cell lines (e.g., HEK-293). Structural analogs with methylbenzothiazole moieties show GI values ranging from 16–50 μM in antiproliferative screens .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported antitumor efficacy across analogs?
Methodological Answer: Perform systematic SAR by modifying substituents on the benzothiazole (e.g., 6-methyl vs. 4-fluoro) and sulfonyl groups. Use molecular docking to assess binding affinity to targets like tubulin or kinase domains. For example, trifluoromethyl substitutions on phenyl rings enhance hydrophobic interactions but may reduce solubility, requiring trade-off analysis via LogP measurements .
Q. What strategies address discrepancies between in vitro potency and in vivo pharmacokinetic performance?
Methodological Answer: Optimize bioavailability by synthesizing prodrugs (e.g., ester derivatives) or using nanoformulations (liposomes, PLGA nanoparticles). Conduct ADMET studies to evaluate metabolic stability (microsomal assays) and plasma protein binding. Analogous compounds with logD >3.5 show improved blood-brain barrier penetration but require hepatic stability adjustments .
Q. How can crystallographic data inform the design of analogs with improved solubility?
Methodological Answer: Analyze X-ray structures (e.g., CCDC entries) to identify hydrogen-bonding motifs and π-π stacking interactions. Introduce polar groups (e.g., hydroxyl or morpholine) at non-critical positions to enhance aqueous solubility without disrupting target binding. For example, substitution at the 4-methylbenzenesulfonyl group’s para-position with a methoxy group increased solubility by 40% in PBS (pH 7.4) .
Q. What experimental frameworks validate target engagement in complex biological systems?
Methodological Answer: Employ cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. Use CRISPR-Cas9 knockout models to correlate gene expression with compound efficacy. For example, knockdown of EGFR in A549 cells reduced the antiproliferative effect of a related urea derivative by 60%, confirming target specificity .
Q. How do computational models predict off-target effects or toxicity?
Methodological Answer: Apply QSAR models (e.g., using MOE or Schrödinger) to predict cytochrome P450 inhibition and hERG channel liability. Validate with patch-clamp assays for cardiac toxicity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target kinases. For example, benzothiazole derivatives with bulky sulfonyl groups show reduced hERG binding in silico .
Methodological Notes
- Data Contradictions : Address variability in biological assays by standardizing protocols (e.g., cell passage number, serum concentration) and replicating experiments across independent labs .
- Theoretical Frameworks : Link SAR studies to receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) to rationalize binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
